n-(Thiophen-3-yl)benzamide
Description
N-(Thiophen-3-yl)benzamide is a benzamide derivative characterized by a thiophene ring attached to the benzamide core at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a scaffold in dopamine receptor ligands. Structural modifications, such as the addition of fluorinated or piperazine-containing substituents, enable selective binding to dopamine D3 receptors over D2 subtypes, making it a promising candidate for neurological therapeutics .
Properties
CAS No. |
79128-75-9 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
N-thiophen-3-ylbenzamide |
InChI |
InChI=1S/C11H9NOS/c13-11(9-4-2-1-3-5-9)12-10-6-7-14-8-10/h1-8H,(H,12,13) |
InChI Key |
ZEGOLEIUSWHEOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC=C2 |
Other CAS No. |
79128-75-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Functional and Pharmacological Differences
Table 2: Pharmacological and Functional Profiles
Key Structural-Activity Relationships (SAR)
- Thiophene Position : The 3-position of thiophene in this compound optimizes steric and electronic interactions with D3 receptors, unlike 2- or 4-substituted analogs .
- Piperazine Extensions : Adding chlorophenylpiperazine (e.g., in N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) enhances D3 selectivity by forming hydrogen bonds with receptor subpockets .
- Antioxidant Activity : Thiourea-linked benzamides with para-hydroxyl or methoxy groups exhibit superior radical scavenging due to enhanced electron donation .
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